molecular formula C9H13I2NO5 B102990 3,5-Diiodo-L-tyrosine dihydrate CAS No. 18835-59-1

3,5-Diiodo-L-tyrosine dihydrate

Cat. No. B102990
CAS RN: 18835-59-1
M. Wt: 469.01 g/mol
InChI Key: YWAGQOOMOOUEGY-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-L-tyrosine is an iodinated derivative of the amino acid tyrosine. It is significant in the field of thyroid hormone research and has been synthesized through various methods for use in biochemical studies and medical applications.

Synthesis Analysis

The synthesis of 3,5-diiodo-L-tyrosine has been approached through different methods. One such method involves the iodization of iodine monochloride, which has been optimized to achieve a high yield of up to 90% under specific conditions, including a volume ratio of acetic acid solvent to iodine monochloride of 8:1, a mole ratio of iodine monochloride to L-tyrosine of 3.6:1, and a reaction temperature of 60 °C . Another synthesis method for a related compound, [3,5-125I]diiodo-L-thyronine, involves the coupling of [125I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid, followed by deiodination to remove unlabeled iodine atoms .

Molecular Structure Analysis

The molecular structure of 3,5-diiodo-L-tyrosine derivatives has been studied in the context of thyroid hormone biosynthesis. The oxidative coupling of these derivatives results in the formation of a T4 derivative and a C3 fragment, which was identified as aminomalonic semialdehyde . Although not directly related to 3,5-diiodo-L-tyrosine dihydrate, the molecular structure of potassium L-tyrosine-O-sulfate dihydrate has been determined, providing insights into the conformational properties of tyrosine derivatives .

Chemical Reactions Analysis

The chemical reactivity of tyrosine derivatives has been explored in various studies. For instance, L-tyrosine has been used as an organocatalyst in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones, demonstrating its catalytic effectiveness in facilitating chemical reactions . Additionally, the deaminative bromination of 3,5-dichloro-L-tyrosine has been shown to occur with retention of configuration, indicating the influence of neighboring group participation in the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-diiodo-L-tyrosine derivatives are closely related to their molecular structure and the presence of iodine atoms. The iodination process significantly alters the properties of the tyrosine molecule, making it a key component in the synthesis of thyroid hormones. The specific activity and radiochemical purity of synthesized iodothyronines, such as [3,5-125I]diiodo-L-thyronine, are critical for their application in medical diagnostics and research .

Scientific Research Applications

Thyroid Hormone Biosynthesis

One of the primary research applications of 3,5-Diiodo-L-tyrosine dihydrate is in the study of thyroid hormone biosynthesis. The oxidative coupling of 3,5-Diiodo-L-tyrosine derivatives has been shown to result in the formation of thyroxine derivatives and other compounds, playing a significant role in thyroid hormone production (Ma & Sih, 1999).

Synthesis Processes

Research has also focused on developing new processes for synthesizing 3,5-Diiodo-L-tyrosine. A study demonstrated a method involving iodization of iodine monochloride, achieving a high yield under optimal conditions. This process is significant for the production and availability of 3,5-Diiodo-L-tyrosine (Min, 2010).

Radioactive Labeling

3,5-Diiodo-L-tyrosine is used in the synthesis of radioactive compounds, such as [3,5-125I]Diiodo-L-thyronine. This process is essential for creating compounds with high specific activity, used in various biochemical and medical research applications (Sorimachi & Cahnmann, 1977).

Enzyme Inhibition Studies

Another application is in the study of enzyme inhibition, where 3,5-Diiodo-L-tyrosine acts as an inhibitor in various biochemical reactions. This has implications for understanding the regulation of enzymes and biochemical pathways in the body (Green, 1968).

Ionization and Chemical Behavior

Studies have also been conducted on the ionization constants and chemical behavior of compounds like 3,5-Diiodo-L-tyrosine. Understanding these properties is crucial for their application in chemical and biological systems (Gemmill, 1955).

Iodination Studies

Research into the iodination of compounds related to thyroxine, including 3,5-Diiodo-L-tyrosine, provides insights into the biochemical processes involving these compounds, which is vital for understanding thyroid function and related disorders (Gemmill, 1956).

Amino Acid Research

3,5-Diiodo-L-tyrosine is also utilized in the study of amino acids, particularly in the context of chiral discrimination and analysis. This research is significant for understanding the properties and behavior of amino acids in biological systems (Kumari et al., 2007).

Safety And Hazards

3,5-Diiodo-L-tyrosine dihydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to handle this compound only if trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

3,5-Diiodo-L-tyrosine dihydrate is a key intermediate in the synthesis of thyroid hormone analogs . It has potential applications in the treatment of thyroid disorders and obesity . It is also an important intermediate in the synthesis of levothyroxine sodium, a synthetic thyroid hormone drug .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGQOOMOOUEGY-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017673
Record name 3,5-Diiodo-L-tyrosine dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-L-tyrosine dihydrate

CAS RN

18835-59-1
Record name 3,5-Diiodo-L-tyrosine dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diiodo-L-tyrosine dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diiodo-L-tyrosine dihydrate
Reactant of Route 2
3,5-Diiodo-L-tyrosine dihydrate
Reactant of Route 3
3,5-Diiodo-L-tyrosine dihydrate
Reactant of Route 4
3,5-Diiodo-L-tyrosine dihydrate
Reactant of Route 5
3,5-Diiodo-L-tyrosine dihydrate
Reactant of Route 6
3,5-Diiodo-L-tyrosine dihydrate

Citations

For This Compound
41
Citations
D Gurel - 1973 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 0 search.proquest.com
A Wojciechowska, T Rojek, M Malik… - Materials Science and …, 2020 - Elsevier
The ternary Cu(II)/amino-acid/diamine systems have large positive logK values than binary Cu/amino systems, suggesting stabilization due to the effective stacking interaction between …
Number of citations: 2 www.sciencedirect.com
M Du, K Zhang, L Jiao, Y Xu… - Rapid Communications in …, 2022 - Wiley Online Library
Rationale The challenge of glycan identification due to their structural complexity and diversity has profited enormously from recent developments in mass spectrometry (MS)‐related …
Y Yang, Y Peng, Q Chang, C Dan, W Guo… - Analytical …, 2016 - ACS Publications
A method to selectively and sensitively detect organic iodine compounds and identify their structures has been developed using liquid chromatography–high resolution mass …
Number of citations: 23 pubs.acs.org
C Han, J Sun, H Cheng, J Liu, Z Xu - Analytical Methods, 2014 - pubs.rsc.org
This work described the utilization of ion-pair reversed phase liquid chromatography coupled to inductively coupled plasma mass spectrometry (RP-LC-ICP-MS) for iodine speciation …
Number of citations: 17 pubs.rsc.org
X Han, L Cao, H Cheng, J Liu, Z Xu - Analytical Methods, 2012 - pubs.rsc.org
Ion-pair reversed phase high performance liquid chromatography coupled to inductively coupled plasma mass spectrometry (RP-HPLC-ICP-MS) has been used to determine two …
Number of citations: 39 pubs.rsc.org
M Kato, N Shoda, T Yamamoto, R Shiratori, T Toyo - Analyst, 2009 - pubs.rsc.org
A new silica–organic, double-network hydrogel was prepared from a mixture of silica nanoparticles, sodium silicate, and acrylamide to enable biomolecule encapsulation in a one-pot …
Number of citations: 31 pubs.rsc.org
YL Hao, M TABACHNICK - Endocrinology, 1971 - academic.oup.com
The relative ability of various thyroxine analogs to displace 125 I-labeled thyroxine ( 125 IT 4 ) from highly purified thyroxine-bindbinding globulin (TBG) has been studied. As had been …
Number of citations: 36 academic.oup.com
Y Sugiyama, A Stolz, JM Hershman… - Biochimica et Biophysica …, 1984 - Elsevier
D v protein and ligandin are two hepatic cytosolic proteins which bind organic anions, including endogenous thyroid hormones. Binding studies were performed using the ANS …
Number of citations: 3 www.sciencedirect.com
F Shahrokhi, CW Gehrke - Analytical Biochemistry, 1968 - Elsevier
Two procedures were developed and compared to prepare the volatile TMS derivatives of iodinated amino acids. The volatile derivatives of monoiodotyrosine (MIT), diiodotyrosine (DIT)…
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.